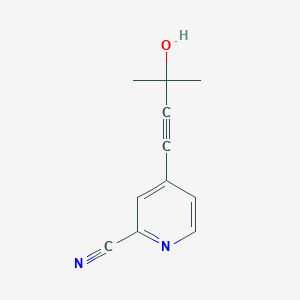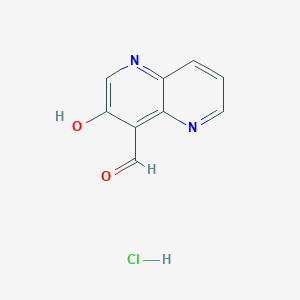
6-Chloro-3-morpholinoquinoxaline-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-morpholinoquinoxaline-5-carbonitrile is a heterocyclic compound that has garnered significant attention in various scientific fields. This compound is characterized by its quinoxaline ring, morpholine ring, cyano group, and chloro group. It is known for its diverse biological activities, including antitumor, antimicrobial, antifungal, and antiviral properties.
準備方法
Synthetic Routes and Reaction Conditions
6-Chloro-3-morpholinoquinoxaline-5-carbonitrile can be synthesized through several methods:
Cyclization of 3,4-dichloroaniline with ethoxymethylenemalononitrile: This method involves the reaction of 3,4-dichloroaniline with ethoxymethylenemalononitrile under specific conditions to form the desired compound.
Reaction of ethyl cyanoacetate with o-phenylenediamine: This route involves the reaction of ethyl cyanoacetate with o-phenylenediamine, leading to the formation of the quinoxaline ring.
Direct cyclization of 2-phenylquinoxaline-3-carbonitrile with morpholine: This method uses potassium tert-butoxide as a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes. The choice of method depends on factors such as cost, yield, and purity requirements.
化学反応の分析
Types of Reactions
6-Chloro-3-morpholinoquinoxaline-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce a variety of functionalized quinoxalines.
科学的研究の応用
6-Chloro-3-morpholinoquinoxaline-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s antimicrobial and antifungal properties make it useful in biological studies.
Medicine: Its antitumor and antiviral activities are of interest in medicinal chemistry for the development of new therapeutic agents.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 6-Chloro-3-morpholinoquinoxaline-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antitumor activity may involve the inhibition of key enzymes involved in cell proliferation.
類似化合物との比較
Similar Compounds
6-Chloro-3-morpholinoquinoxaline: Similar in structure but lacks the cyano group.
3-Morpholinoquinoxaline-5-carbonitrile: Similar but lacks the chloro group.
6-Chloroquinoxaline-5-carbonitrile: Similar but lacks the morpholine ring.
Uniqueness
6-Chloro-3-morpholinoquinoxaline-5-carbonitrile is unique due to the presence of all four functional groups (quinoxaline ring, morpholine ring, cyano group, and chloro group), which contribute to its diverse biological activities and wide range of applications.
特性
IUPAC Name |
6-chloro-3-morpholin-4-ylquinoxaline-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O/c14-10-1-2-11-13(9(10)7-15)17-12(8-16-11)18-3-5-19-6-4-18/h1-2,8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPJSHDGNGGNRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CN=C3C=CC(=C(C3=N2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-methoxy-6-((3aS,4S,6s,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoate](/img/structure/B6298696.png)







![1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate;N-ethyl-N-propan-2-ylpropan-2-amine](/img/structure/B6298743.png)




